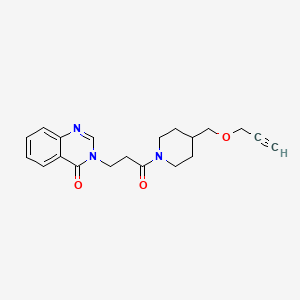

3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Description

This compound features a quinazolin-4(3H)-one core substituted at the 3-position with a 3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl chain. Key structural elements include:

- Quinazolinone core: A bicyclic aromatic system with a ketone at position 4, known for diverse bioactivity (e.g., kinase inhibition, antimicrobial effects) .

- Ketone linker: The 3-oxo group in the propyl chain may enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

3-[3-oxo-3-[4-(prop-2-ynoxymethyl)piperidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-2-13-26-14-16-7-10-22(11-8-16)19(24)9-12-23-15-21-18-6-4-3-5-17(18)20(23)25/h1,3-6,15-16H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBBURDWCLEOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one, also known by its CAS number 1251578-51-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 353.4 g/mol. The structure features a quinazolinone core, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3 |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1251578-51-4 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation was conducted using various cancer cell lines, including:

- HCC827 (non-small cell lung cancer)

- A549 (lung cancer)

- MCF7 (breast cancer)

The compound exhibited significant antiproliferative activity in these cell lines, particularly against HCC827 cells, with IC50 values indicating effective inhibition of cancer cell growth. For instance, related quinazoline derivatives have shown IC50 values as low as 0.34 μM against VEGFR-2, suggesting that structural modifications can enhance potency against specific targets .

The mechanism through which this compound exerts its anticancer effects likely involves the inhibition of key signaling pathways such as PI3K/Akt and VEGFR pathways. These pathways are crucial for tumor growth and angiogenesis. The presence of the piperidine moiety may contribute to the compound's ability to interact with these targets effectively.

Structure-Activity Relationship (SAR)

A study on related quinazoline derivatives revealed that modifications at specific positions significantly affect biological activity. For example:

- Alkyl Substituents: Compounds with bulky alkyl groups at the 4-position showed reduced antiproliferative activity.

- Functional Groups: The presence of hydroxyl or methoxy groups on the phenyl ring enhanced antioxidant properties and overall bioactivity .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical models:

- In Vitro Studies: A study reported that derivatives similar to our compound showed significant activity against prostate cancer cell lines (PC3), with an IC50 value comparable to standard treatments like SORafenib .

- In Vivo Efficacy: Animal models treated with quinazoline derivatives demonstrated reduced tumor sizes and improved survival rates compared to control groups, supporting their potential for further development as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro evaluations using various cancer cell lines, such as HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF7 (breast cancer), demonstrated significant antiproliferative activity. The compound exhibited particularly strong effects against HCC827 cells, with IC50 values indicating effective inhibition of cancer cell growth. For example, related quinazoline derivatives have shown IC50 values as low as 0.34 μM against VEGFR-2, suggesting that structural modifications can enhance potency against specific targets .

The mechanism of action appears to involve the inhibition of key signaling pathways critical for tumor growth and angiogenesis, such as the PI3K/Akt and VEGFR pathways. The presence of the piperidine moiety may enhance the compound's ability to interact effectively with these targets .

Antihypertensive Effects

In addition to its anticancer properties, 3-(3-oxo-3-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one has been studied for its antihypertensive effects . A series of related piperidine derivatives were synthesized and evaluated for their hypotensive activity in models of hypertension. These compounds showed significant hypotensive effects, indicating their potential as antihypertensive agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions significantly affect their pharmacological properties:

- Alkyl Substituents : Compounds with bulky alkyl groups at the 4-position tend to show reduced antiproliferative activity.

- Functional Groups : The introduction of hydroxyl or methoxy groups on the phenyl ring has been associated with enhanced antioxidant properties and overall bioactivity .

Case Studies

Several case studies provide insights into the efficacy of quinazoline derivatives:

- In Vitro Studies : Research indicated that derivatives similar to this compound demonstrated significant activity against prostate cancer cell lines (PC3), with IC50 values comparable to standard treatments like Sorafenib .

- In Vivo Efficacy : Animal models treated with quinazoline derivatives exhibited reduced tumor sizes and improved survival rates compared to control groups, supporting their potential for further development as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues in Carbonic Anhydrase (CA) Inhibition

Quinazolinones with aliphatic/benzylthio substituents at position 2 show varying CA isoform inhibition:

| Compound (Reference) | Substituent | hCA I (KI, nM) | hCA IX (KI, nM) |

|---|---|---|---|

| 2-(Aliphatic-thio)quinazolin-4-one | Aliphatic-thio (e.g., ethyl, propyl) | 57.8–85.5 | 7.1–12.6 |

| 2-(Benzylthio)quinazolin-4-one | Benzylthio with electron-withdrawing | 229.4–740.2 | 19.3–93.6 |

| Target Compound | Propargyloxy-methylpiperidine | Not reported | Not reported |

Key Observations :

EGFR Inhibitors with Quinazolinone Cores

Compounds like 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines (e.g., compound 15) show dual cytotoxicity under normoxia and hypoxia, linked to EGFR inhibition .

| Compound (Reference) | Substituent | IC₅₀ (EGFR) | Hypoxia Activity |

|---|---|---|---|

| 4-(3-Morpholinopropoxy)quinazolin-4-one | Morpholine-propoxy chain | 15 nM | High |

| Target Compound | Propargyloxy-methylpiperidine | Not tested | Not tested |

Key Observations :

Antimicrobial Derivatives

Quinazolinones isolated from Penicillium oxalicum (e.g., compound 6: 2-(4-hydroxybenzyl)quinazolin-4(3H)-one) show antimicrobial activity :

| Compound (Reference) | Substituent | MIC (µg/mL) |

|---|---|---|

| 2-(4-Hydroxybenzyl)quinazolin-4-one | 4-Hydroxybenzyl | 2–8 |

| Target Compound | Propargyloxy-methylpiperidine | Not tested |

PET Tracers with Piperidine Substituents

GHS-R1a-targeting PET tracers (e.g., compound 1: 6-(4-chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one ) highlight the role of piperidine in receptor binding :

| Compound (Reference) | Piperidine Substituent | Target | Log P |

|---|---|---|---|

| Fluoroethyl-piperidine derivative | 2-Fluoroethyl | GHS-R1a | 2.1 |

| Target Compound | Propargyloxy-methyl | Not tested | Predicted: 1.8 |

Key Observations :

Q & A

Q. What are the conventional synthetic routes for this compound, and what are their limitations in yield and scalability?

- Methodological Answer : The compound can be synthesized via alkylation of quinazolin-4(3H)-one derivatives with functionalized ketones or through copper-catalyzed coupling using methyl ketones and DMPA as a one-carbon source . However, key limitations include:

- Dependency on metal catalysts (e.g., copper), complicating purification.

- Long reaction times (e.g., 10+ hours under reflux conditions).

- Requirement for pre-synthesized intermediates (e.g., 3-halo-1-arylpropan-1-ones).

- Table : Comparison of Synthetic Methods

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- 1H NMR : Essential for confirming substituent positions (e.g., piperidinyl protons at δ 1.5–3.0 ppm, quinazolinone aromatic protons at δ 7.0–8.5 ppm) .

- HPLC : Validates purity (≥98%) and detects trace intermediates or byproducts .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can synthesis be optimized to eliminate metal catalysts or reduce reaction time?

- Methodological Answer :

- Catalyst-Free Alkylation : Use polar aprotic solvents (e.g., DMF) at elevated temperatures to enhance reactivity without metals .

- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% compared to conventional reflux .

- Greener Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What experimental design considerations are essential for pharmacological activity studies?

- Methodological Answer :

- Dose-Response Curves : Test 3–5 concentrations in triplicate to establish EC50/IC50 values.

- Control Groups : Include positive controls (e.g., known anticonvulsants for neurological assays) and vehicle-only controls .

- Replication : Use ≥4 biological replicates to account for variability, as seen in randomized block designs for plant-derived compounds .

Q. How do structural modifications influence biological activity, and what SAR methodologies apply?

- Methodological Answer :

- Piperidinyl Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance blood-brain barrier permeability for CNS targets .

- Quinazolinone Substituents : Replace the prop-2-yn-1-yloxy group with tetrahydrofuran to reduce metabolic instability .

- SAR Workflow :

Synthesize derivatives with systematic substitutions.

Screen for activity against target enzymes (e.g., COX-2 for anti-inflammatory studies).

Perform molecular docking to correlate substituent effects with binding affinity .

Q. How to resolve contradictory bioactivity data from different synthetic batches?

- Methodological Answer :

- Analytical Triangulation : Cross-validate purity (HPLC), structure (NMR), and stereochemistry (X-ray crystallography) .

- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability (e.g., p < 0.05 threshold) .

- Bioassay Repetition : Re-test under standardized conditions (e.g., fixed cell passage number, serum-free media) .

Q. What methodologies assess environmental impact and biodegradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.